Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it a valuable component in various chemical applications .
Preparation Methods
The synthesis of Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are stable and environmentally benign .
Chemical Reactions Analysis
Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often facilitated by nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules due to its stable trifluoromethoxy group.
Medicine: It is explored for its potential therapeutic properties, including anticancer activity.
Industry: The compound is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s binding affinity to specific targets, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other trifluoromethoxy-containing molecules, such as:
2’,4’-difluoro-4-hydroxy-N’-(2-pyridyl methylidene)biphenyl-3-carbohydrazide: Known for its anticancer properties.
Sulfonylhydrazone-substituted 8-ethoxy-3-nitro-2H-chromenes: Active against various cancer cell lines. Methyl 4-hydroxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is unique due to its specific trifluoromethoxy group, which imparts enhanced stability and lipophilicity.
Properties
Molecular Formula |
C15H11F3O4 |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[2-(trifluoromethoxy)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)11-8-9(6-7-12(11)19)10-4-2-3-5-13(10)22-15(16,17)18/h2-8,19H,1H3 |
InChI Key |
KTRCLDUZXNEVKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.